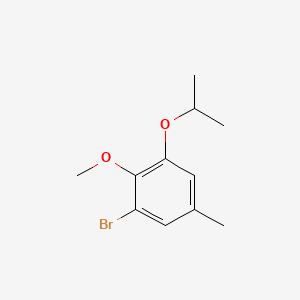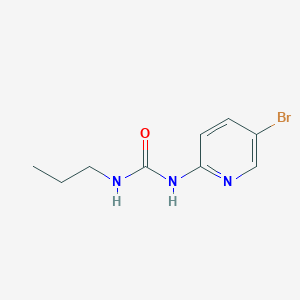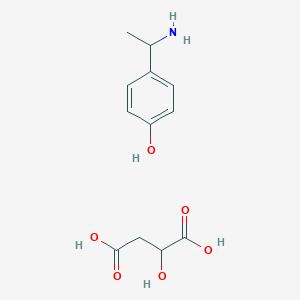
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine is a chiral aziridine compound characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy, which makes them highly reactive and useful intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isopropyl-1-(methylsulfonyl)aziridine typically involves the cyclization of haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction, where an amine functional group displaces an adjacent halide to form the aziridine ring . Another approach involves the addition of nitrenes to alkenes, which can be generated from organic azides or other precursors .
Industrial Production Methods
Industrial production of aziridines, including this compound, often relies on the cyclization of aminoethanol derivatives. The Nippon Shokubai process, for example, uses an oxide catalyst and high temperatures to dehydrate aminoethanol, while the Wenker synthesis involves converting aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
化学反应分析
Types of Reactions
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The compound can participate in substitution reactions, where nucleophiles replace the sulfonyl or isopropyl groups.
Polymerization: Aziridines can undergo polymerization reactions to form polyamines and other polymeric materials.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of catalysts like rhodium or copper, and reactions can be carried out under mild to moderate temperatures .
Major Products
Major products formed from these reactions include ring-opened amines, substituted aziridines, and various polymeric materials .
科学研究应用
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of (S)-2-Isopropyl-1-(methylsulfonyl)aziridine involves its high strain energy, which makes the aziridine ring highly reactive. This reactivity allows the compound to undergo ring-opening reactions with nucleophiles, leading to the formation of various products . The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity .
相似化合物的比较
属性
分子式 |
C6H13NO2S |
|---|---|
分子量 |
163.24 g/mol |
IUPAC 名称 |
1-methylsulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)6-4-7(6)10(3,8)9/h5-6H,4H2,1-3H3 |
InChI 键 |
OOLUMFFNUXZWQO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CN1S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol](/img/structure/B14779662.png)

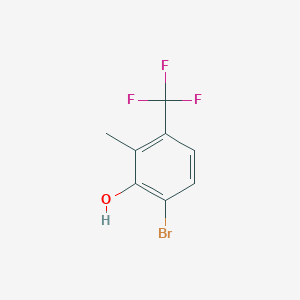
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide](/img/structure/B14779675.png)
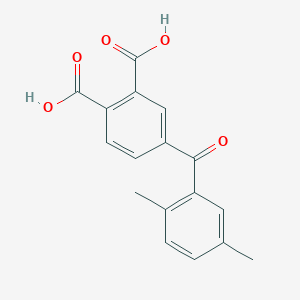
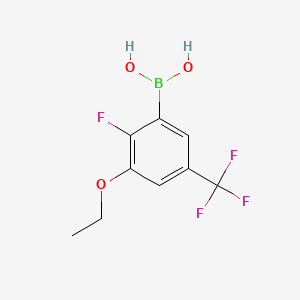
![(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one hydrate](/img/structure/B14779684.png)

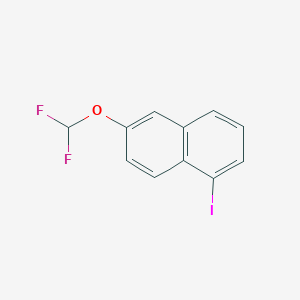
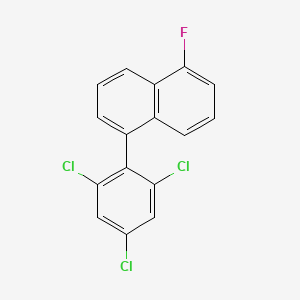
![(5S)-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B14779722.png)
